molecular formula C18H14Cl2N2OS B2665235 N,2-bis[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxamide CAS No. 478030-48-7

N,2-bis[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxamide

Cat. No. B2665235
CAS RN: 478030-48-7
M. Wt: 377.28
InChI Key: QTSGZTBYJAXHTF-UHFFFAOYSA-N
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Description

“N,2-bis[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxamide” is a compound that contains a thiazole ring. Thiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . Thiazoles are found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs .


Molecular Structure Analysis

The molecular structure of “N,2-bis[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxamide” would be characterized by the presence of a thiazole ring, which is planar and aromatic . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazole compounds are known to undergo a variety of chemical reactions, including donor-acceptor, nucleophilic, and oxidation reactions . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Future Directions

The future directions for research on “N,2-bis[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxamide” could include further investigation into its synthesis, chemical properties, and potential biological activities. Given the diverse biological activities of thiazole compounds, it could be of interest in the development of new drugs or biologically active agents .

properties

IUPAC Name

N,2-bis[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2OS/c19-14-5-1-12(2-6-14)9-17-22-16(11-24-17)18(23)21-10-13-3-7-15(20)8-4-13/h1-8,11H,9-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSGZTBYJAXHTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NC(=CS2)C(=O)NCC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,2-bis[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxamide

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